N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide
Description
N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide is a synthetic organic compound characterized by its unique azetidine ring structure and trifluoromethyl group
Properties
IUPAC Name |
N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O3/c1-14(18-3)8(16)4-5-15-6-9(7-15,17-2)10(11,12)13/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBRPIQOLKGULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCN1CC(C1)(C(F)(F)F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the azetidine ring.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive chemical features.
Mechanism of Action
The mechanism of action of N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the azetidine ring may facilitate interactions with specific active sites. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-(trifluoromethyl)azetidin-1-yl derivatives: These compounds share the azetidine ring and trifluoromethyl group but differ in other substituents.
N-methylpropanamide derivatives: Compounds with similar amide structures but different substituents on the nitrogen or carbon atoms.
Uniqueness
N-methoxy-3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-N-methylpropanamide is unique due to the combination of its azetidine ring and trifluoromethyl group, which confer specific chemical and biological properties not commonly found in other compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
